NHE1 Isoform Selectivity: DMA Exhibits Over 5-Fold Higher Affinity for NHE1 Compared to Amiloride
Dimethylamiloride (DMA) inhibits the ubiquitously expressed NHE1 isoform with a Ki of 0.02 μM, demonstrating over 5-fold greater potency than the parent compound amiloride (Ki = 1–1.6 μM) [1]. This enhanced affinity allows for the use of lower DMA concentrations to achieve equivalent NHE1 blockade, thereby reducing the risk of off-target effects associated with higher amiloride doses [2]. In a direct comparison using stably transfected fibroblast cell lines, the related analog 5-N-(methyl-propyl)amiloride (MPA) exhibited a Ki of 0.08 μM for NHE1, indicating that DMA is approximately 4-fold more potent than MPA at this isoform [3].
| Evidence Dimension | Inhibitory affinity for NHE1 isoform (Ki) |
|---|---|
| Target Compound Data | Ki = 0.02 μM |
| Comparator Or Baseline | Amiloride: Ki = 1–1.6 μM; MPA: Ki = 0.08 μM |
| Quantified Difference | DMA is >5-fold more potent than amiloride; ~4-fold more potent than MPA |
| Conditions | Stably transfected fibroblast mutant cell lines (PS120) expressing human NHE1 cDNA |
Why This Matters
Higher NHE1 affinity permits lower dosing, minimizing off-target inhibition of other transporters and improving signal-to-noise in cellular assays.
- [1] Masereel B, Pochet L, Laeckmann D. An overview of inhibitors of Na(+)/H(+) exchanger. Eur J Med Chem. 2003;38(6):547-554. Table 3. View Source
- [2] Counillon L, Scholz W, Lang HJ, Pouysségur J. Pharmacological characterization of stably transfected Na+/H+ antiporter isoforms using amiloride analogs and a new inhibitor exhibiting anti-ischemic properties. Mol Pharmacol. 1993;44(5):1041-1045. View Source
- [3] Counillon L, Scholz W, Lang HJ, Pouysségur J. Pharmacological characterization of stably transfected Na+/H+ antiporter isoforms using amiloride analogs and a new inhibitor exhibiting anti-ischemic properties. Mol Pharmacol. 1993;44(5):1041-1045. View Source
